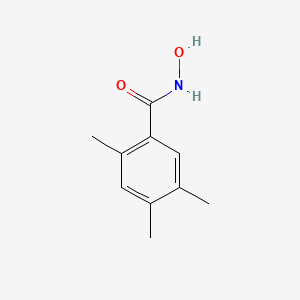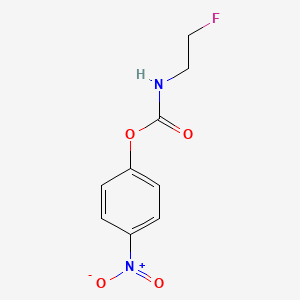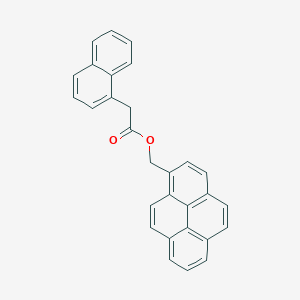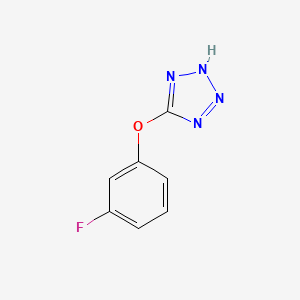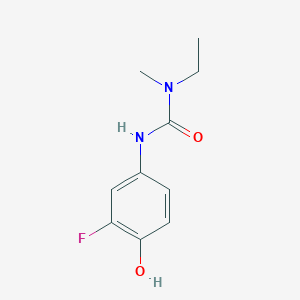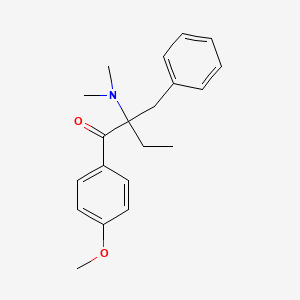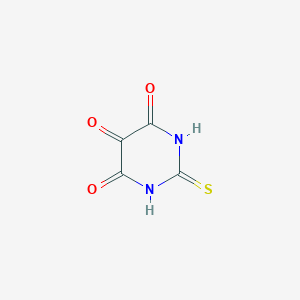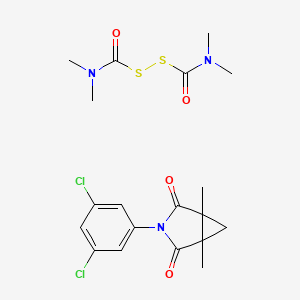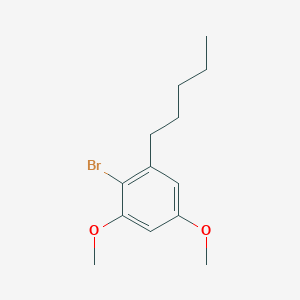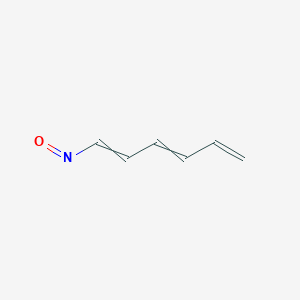
1-Nitrosohexa-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrosohexa-1,3,5-triene is an organic compound characterized by its unique structure, which includes a nitroso group attached to a conjugated triene system
Vorbereitungsmethoden
The synthesis of 1-Nitrosohexa-1,3,5-triene typically involves the nitrosation of hexa-1,3,5-triene. This can be achieved through the reaction of hexa-1,3,5-triene with nitrous acid (HNO2) under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-Nitrosohexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the conjugated triene system, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Nitrosohexa-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of materials with specific electronic properties, such as conductive polymers.
Wirkmechanismus
The mechanism of action of 1-Nitrosohexa-1,3,5-triene involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, altering the electronic properties of the compound. This can affect molecular pathways and lead to the formation of reactive intermediates that interact with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-Nitrosohexa-1,3,5-triene can be compared to other nitroso compounds and conjugated trienes. Similar compounds include:
Hexa-1,3,5-triene: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Nitrosobenzene: Contains a nitroso group attached to a benzene ring, differing in its electronic structure and reactivity.
1,3,5-Hexatriene: Similar conjugated system but without the nitroso group, leading to different chemical behavior.
Eigenschaften
CAS-Nummer |
113578-08-8 |
|---|---|
Molekularformel |
C6H7NO |
Molekulargewicht |
109.13 g/mol |
IUPAC-Name |
1-nitrosohexa-1,3,5-triene |
InChI |
InChI=1S/C6H7NO/c1-2-3-4-5-6-7-8/h2-6H,1H2 |
InChI-Schlüssel |
FSTGMRRTIUZIFC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CC=CN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)
